molecular formula C5H10FN B570083 2-Fluoropiperidine CAS No. 148991-77-9

2-Fluoropiperidine

Cat. No.: B570083
CAS No.: 148991-77-9
M. Wt: 103.14
InChI Key: UYGRGONQGJGYDY-UHFFFAOYSA-N
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Description

2-Fluoropiperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the catalytic dearomatization-hydrogenation sequence, where fluoro-pyridine precursors undergo a series of reactions to yield substituted fluorinated piperidines . This process is highly diastereoselective and efficient.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated piperidones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.

Major Products:

    Oxidation: Fluorinated piperidones.

    Reduction: Fluorinated amines.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoropiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacokinetic properties and potential as a drug candidate.

    Industry: Utilized in the development of agrochemicals and materials science for its unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoropiperidine involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The compound’s conformational rigidity, due to the fluorine substitution, can also play a role in its biological activity by stabilizing specific molecular conformations .

Comparison with Similar Compounds

  • 3-Fluoropiperidine
  • 4-Fluoropiperidine
  • 2-Fluoropyridine

Comparison: 2-Fluoropiperidine is unique due to the position of the fluorine atom, which significantly impacts its chemical behavior and biological activity. Compared to 3-Fluoropiperidine and 4-Fluoropiperidine, the second position fluorination offers different steric and electronic effects, leading to distinct reactivity and interaction profiles. 2-Fluoropyridine, while also fluorinated, differs in its aromatic nature and reactivity patterns .

Properties

IUPAC Name

2-fluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-5-3-1-2-4-7-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGRGONQGJGYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655259
Record name 2-Fluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148991-77-9
Record name 2-Fluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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